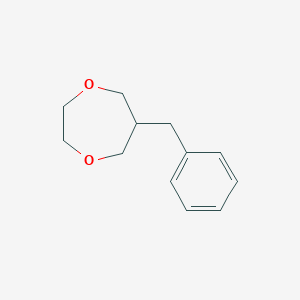
6-Benzyl-1,4-dioxepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-1,4-dioxepane is an organic compound with the molecular formula C12H16O2 It is a cyclic ether with a benzyl group attached to the dioxepane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-1,4-dioxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl alcohol with 1,4-dioxane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: 6-Benzyl-1,4-dioxepane undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides.
科学研究应用
Medicinal Chemistry
6-Benzyl-1,4-dioxepane has been investigated for its potential therapeutic effects. Notably, a study focused on the synthesis of 6-benzyl substituted compounds demonstrated their efficacy as inhibitors of human chymase, an enzyme implicated in various inflammatory diseases. These compounds were effective in a mouse model of chronic dermatitis, highlighting their potential as anti-inflammatory agents .
Case Study: Chymase Inhibition
- Objective : Evaluate the effectiveness of 6-benzyl derivatives as chymase inhibitors.
- Method : Synthesis and evaluation of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones.
- Results : Identified compounds showed significant inhibition of chymase activity and improved symptoms in chronic dermatitis models.
Table: Comparison of Dioxepane Compounds in Polymerization
Materials Engineering
In materials science, compounds like this compound are being explored for their properties that may enhance material performance. The incorporation of dioxepane structures into polymers can lead to improved mechanical properties and thermal stability. Research into the synthesis of new materials using dioxepanes could lead to advancements in biodegradable plastics or specialty coatings.
Other Potential Applications
The versatility of the dioxepane structure suggests further applications in:
作用机制
The mechanism of action of 6-Benzyl-1,4-dioxepane primarily involves its ability to undergo ring-opening polymerization. The compound’s cyclic structure allows it to form reactive intermediates that can polymerize under appropriate conditions. The presence of the benzyl group can influence the reactivity and stability of the intermediates, leading to the formation of polymers with specific properties .
相似化合物的比较
5,6-Benzo-2-methylene-1,3-dioxepane: Similar in structure but with a benzo group instead of a benzyl group.
2-Methylene-1,3-dioxepane: A simpler analog with a methylene group instead of a benzyl group.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: A five-membered cyclic ketene hemiacetal ester with different substituents.
Uniqueness: 6-Benzyl-1,4-dioxepane is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications in the synthesis of specialized polymers and materials.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
6-benzyl-1,4-dioxepane |
InChI |
InChI=1S/C12H16O2/c1-2-4-11(5-3-1)8-12-9-13-6-7-14-10-12/h1-5,12H,6-10H2 |
InChI 键 |
WENHKYBEVKAGLH-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(CO1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















